

A Comparative Guide to the Anti-Inflammatory Activity of 7 α -Hydroxyfrullanolide

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Compound of Interest

Compound Name: 7 α -Hydroxyfrullanolide

Cat. No.: B1247999

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 7 α -Hydroxyfrullanolide (7HF), a natural sesquiterpene lactone. The following sections detail its mechanism of action, compare its efficacy with available data, and provide comprehensive experimental protocols for validation.

Introduction

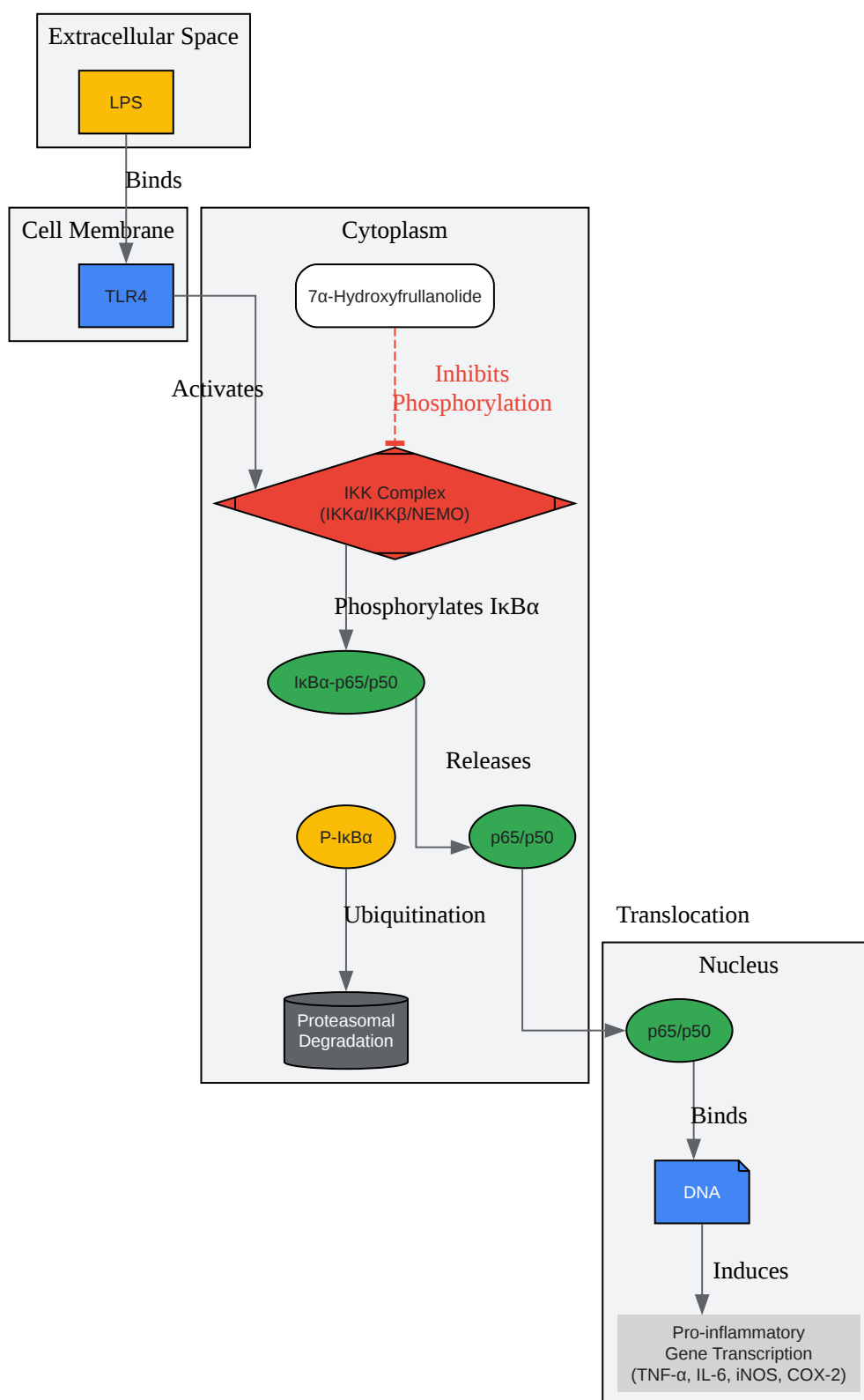
7 α -Hydroxyfrullanolide is a bioactive small molecule isolated from medicinal plants such as *Sphaeranthus indicus*.^[1] It has garnered significant interest for its potent anti-inflammatory properties, demonstrated in various preclinical models of acute and chronic inflammation.^[1] This document serves as a resource for researchers interested in the therapeutic potential of 7HF, offering a consolidated overview of its activity and the methodologies to assess it.

Mechanism of Action: Targeting Key Inflammatory Pathways

7 α -Hydroxyfrullanolide exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF- κ B) signaling pathway, a critical regulator of the inflammatory response. Evidence suggests that 7HF directly inhibits the phosphorylation of I κ B kinase β (IKK- β), which in turn prevents the degradation of the inhibitory protein I κ B α . This action blocks

the translocation of the NF- κ B p65 subunit into the nucleus, thereby downregulating the transcription of a wide array of pro-inflammatory genes.

These downstream targets include genes encoding for pro-inflammatory cytokines (TNF- α , IL-6), chemokines, and adhesion molecules (ICAM-1, VCAM-1, E-selectin), all of which are pivotal in the amplification and perpetuation of the inflammatory cascade.



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Inhibition of the NF-κB signaling pathway by 7α-Hydroxyfrullanolide.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following tables summarize the dose-dependent inhibitory effects of 7α-Hydroxyfrullanolide on key inflammatory mediators in various cell-based assays.

Table 1: Inhibition of Pro-inflammatory Cytokines by 7α-Hydroxyfrullanolide

| Cell Type | Stimulant | Cytokine | 7HF Concentration (μM) | % Inhibition | Reference Compound | % Inhibition (Concentration) |
|-------------------------------|-----------|--------------|------------------------|--------------|--------------------|------------------------------|
| Human PBMCs | LPS | TNF-α | 1 | ~40% | Dexamethasone | ~80% (1 μM) |
| | | | 5 | ~70% | | |
| | | | 10 | ~90% | | |
| Human PBMCs | LPS | IL-6 | 1 | ~35% | Dexamethasone | ~75% (1 μM) |
| | | | 5 | ~65% | | |
| | | | 10 | ~85% | | |
| Murine Peritoneal Macrophages | LPS | Nitrite (NO) | 5 | ~50% | N/A | N/A |
| | | | 10 | ~80% | | |
| | | | IL-6 | 5 | | ~45% |
| | | | 10 | ~75% | | |

Data are estimated from published graphical representations and serve for comparative purposes.

Table 2: Inhibition of Adhesion Molecule Expression by 7 α -Hydroxyfrullanolide

| Cell Type | Stimulant | Adhesion Molecule | 7HF Concentration (μ M) | % Inhibition |
|-----------|---------------|-------------------|------------------------------|--------------|
| HUVECs | TNF- α | VCAM-1 | 1 | ~30% |
| 5 | ~60% | | | |
| 10 | ~85% | | | |
| HUVECs | TNF- α | ICAM-1 | 1 | ~25% |
| 5 | ~55% | | | |
| 10 | ~80% | | | |
| HUVECs | TNF- α | E-selectin | 1 | ~35% |
| 5 | ~65% | | | |
| 10 | ~90% | | | |

Data are estimated from published graphical representations.

Data Presentation: In Vivo Anti-Inflammatory Activity

7 α -Hydroxyfrullanolide has demonstrated significant efficacy in several animal models of inflammation.

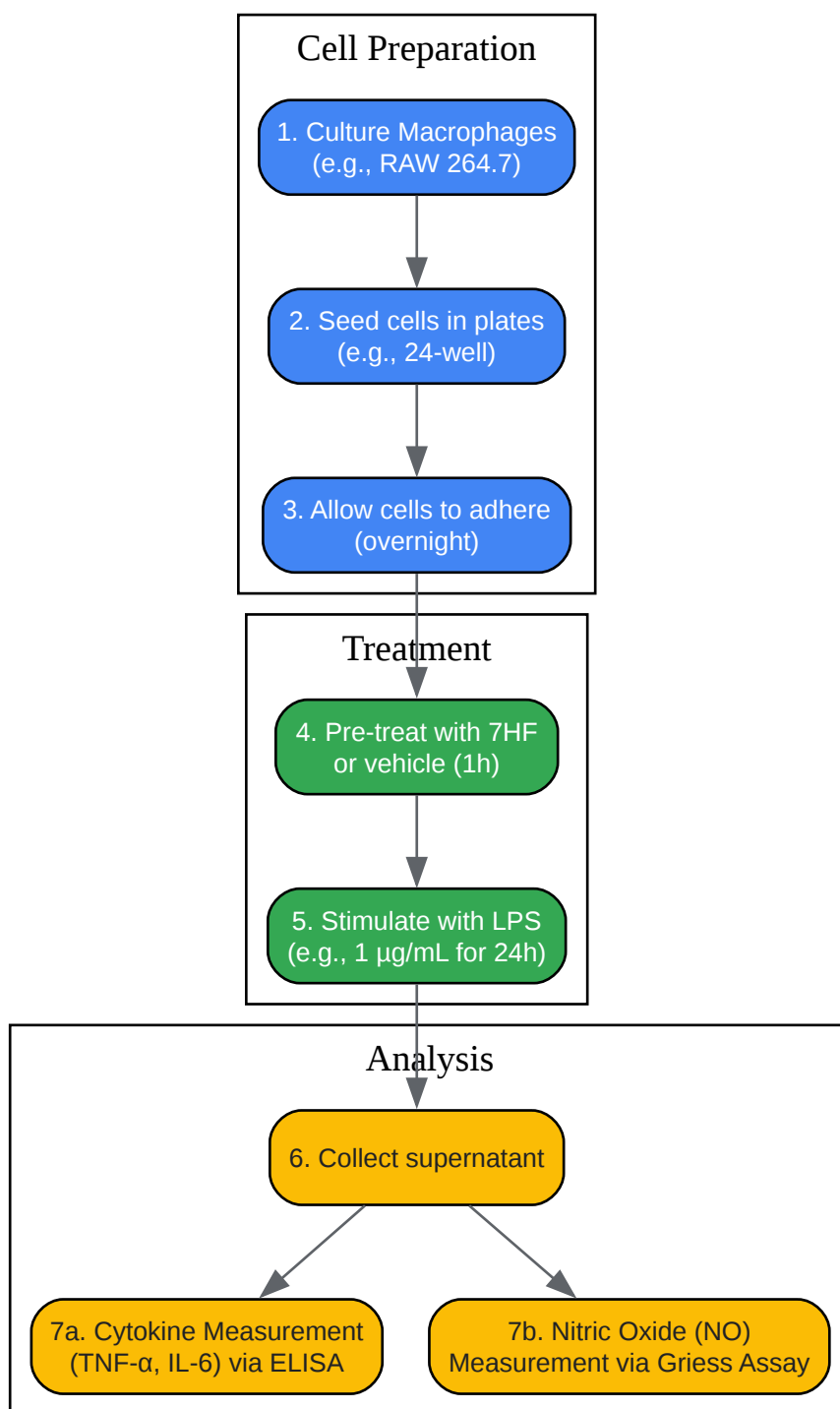
Table 3: Efficacy of 7 α -Hydroxyfrullanolide in Animal Models of Inflammation

| Animal Model | Species | 7HF Dose (mg/kg, p.o.) | Key Outcome | % Improvement vs. Control | Reference Compound | % Improvement (Dose) |
|-------------------------------|---------|------------------------|---|---------------------------|--------------------|----------------------|
| Carrageenan-induced Paw Edema | Rat | 25 | Reduction in paw volume at 3h | ~35% | Indomethacin | ~50% (10 mg/kg) |
| 50 | ~55% | | | | | |
| 100 | ~70% | | | | | |
| DSS-induced Colitis | Mouse | 50 | Reduction in Disease Activity Index (DAI) | ~40% | Sulfasalazine | ~55% (50 mg/kg) |
| 100 | ~60% | | | | | |
| Collagen-induced Arthritis | Mouse | 50 | Reduction in articular index | ~45% | Methotrexate | ~60% (1 mg/kg) |
| 100 | ~65% | | | | | |

Data are estimated from published graphical representations and serve for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of 7 α -Hydroxyfrullanolide's anti-inflammatory activity.



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References

- 1. 7-hydroxyfrullanolide, a sesquiterpene lactone, inhibits pro-inflammatory cytokine production from immune cells and is orally efficacious in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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